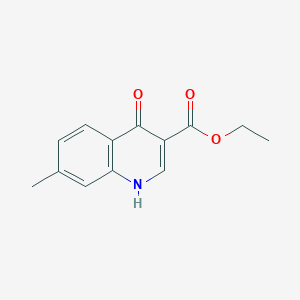![molecular formula C15H22N2O4 B6156191 methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate CAS No. 2229179-68-2](/img/no-structure.png)
methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate, also known as MBT, is an important chemical compound used in a variety of scientific research applications. It is a synthetic compound that is used in a wide range of laboratory experiments, such as those in the fields of biochemistry and physiology. MBT is an important compound because it can be used to study the biochemical and physiological effects of various compounds. Furthermore, it has several advantages and limitations for laboratory experiments. In
Scientific Research Applications
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate has several scientific research applications. It is used in the study of enzyme inhibition, enzyme kinetics, and drug metabolism. It is also used to study the effects of various compounds on the biochemical and physiological processes of cells. Additionally, it is used in the study of the pharmacokinetics of drugs, as well as the pharmacodynamics of drugs. Furthermore, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is used in the study of the metabolism of carbohydrates and lipids.
Mechanism of Action
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate works by inhibiting the activity of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate to the enzyme. This prevents the enzyme from catalyzing the reaction. Additionally, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate can bind to the active site of the enzyme and increase the rate of the reaction. This is known as enzyme activation.
Biochemical and Physiological Effects
methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate has several biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of carbohydrates and lipids. Additionally, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate can affect the activity of certain hormones, such as insulin and glucagon. Furthermore, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate can affect the activity of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, there are some limitations to using methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate in experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very heat-stable, which can limit its use in experiments that require high temperatures.
Future Directions
There are several potential future directions for methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate. One potential direction is to explore its use in drug metabolism studies. Additionally, it could be used to study the effects of various compounds on the biochemical and physiological processes of cells. Furthermore, it could be used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the metabolism of carbohydrates and lipids. Finally, it could be used to study the effects of various hormones, such as insulin and glucagon, and neurotransmitters, such as dopamine and serotonin.
Synthesis Methods
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is synthesized by the reaction of methyl benzoate with tert-butyl isocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces a mixture of the desired product, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate, and the by-product, tert-butyl isocyanate. The reaction can be carried out in a variety of solvents, including dichloromethane, acetone, or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction can be monitored by thin-layer chromatography or gas chromatography.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate involves the protection of the amine group, followed by the reaction with 2-bromoethyl benzoate to form the desired product.", "Starting Materials": [ "4-aminobenzoic acid", "tert-butyl carbamate", "2-bromoethyl benzoate", "triethylamine", "dimethylformamide", "methyl iodide", "sodium hydride", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate in the presence of triethylamine and dimethylformamide", "Reaction of the protected amine with 2-bromoethyl benzoate in the presence of triethylamine and dimethylformamide to form the intermediate", "Deprotection of the tert-butyl carbamate group with methyl iodide and sodium hydride in diethyl ether", "Acidification of the reaction mixture with water to obtain the final product, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate" ] } | |
CAS RN |
2229179-68-2 |
Product Name |
methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate |
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)